molecular formula C7H7N5O B12354856 2-imino-6-methyl-4aH-pteridin-4-one

2-imino-6-methyl-4aH-pteridin-4-one

Cat. No.: B12354856
M. Wt: 177.16 g/mol
InChI Key: YVESNFCWOQLWOF-UHFFFAOYSA-N
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Description

2-Imino-6-methyl-4aH-pteridin-4-one is a heterocyclic compound featuring a pteridine core, a bicyclic system comprising fused pyrimidine and pyrazine rings. Key structural features include:

  • 4aH tautomeric form: The 4aH configuration influences molecular planarity and intermolecular interactions, critical for crystallization and biological activity .

Properties

Molecular Formula

C7H7N5O

Molecular Weight

177.16 g/mol

IUPAC Name

2-imino-6-methyl-4aH-pteridin-4-one

InChI

InChI=1S/C7H7N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h2,4H,1H3,(H2,8,12,13)

InChI Key

YVESNFCWOQLWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2C(=O)NC(=N)N=C2N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-imino-6-methyl-4aH-pteridin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into its reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Major Products Formed

Scientific Research Applications

2-imino-6-methyl-4aH-pteridin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in biological processes and as a model for enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

The following analysis compares 2-imino-6-methyl-4aH-pteridin-4-one with structurally related pyrimidinone derivatives, focusing on core modifications, substituent effects, and functional implications.

Core Structure Variations
Compound Name Core Structure Key Features Implications References
2-Imino-6-methyl-4aH-pteridin-4-one Pteridine (pyrimidine + pyrazine) Imino group at C2, methyl at C6, 4aH tautomer Enhanced hydrogen bonding; planar structure
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo-pyrimidine Fused pyrazole-pyrimidine core; substituents at C1 and C6 (e.g., phenyl, thioether) Increased steric bulk; altered solubility
Thieno[3,2-g]pteridin-4-one Thieno-pteridine Sulfur-containing thiophene fused to pteridine Higher lipophilicity; redox activity
4H-Pyrido[1,2-a]pyrimidin-4-ones Pyrido-pyrimidine Pyridine fused to pyrimidine; substituents at C2 and C7 (e.g., piperidinyl) Improved bioavailability; target specificity

Key Observations :

  • Pteridine vs.
  • Thieno-pteridine Analogs: The sulfur atom in thieno-pteridine derivatives increases electron delocalization, whereas the target compound’s imino group prioritizes hydrogen-bond donor capacity .
Substituent Effects
Substituent Position & Type Example Compound Impact on Properties References
C2: Imino (NH) 2-Imino-6-methyl-4aH-pteridin-4-one Forms strong hydrogen bonds (e.g., N–H···O/N), influencing crystal packing and solubility
C2: Keto (C=O) 2-Amino-6-fluoro-4(1H)-pyrimidinone Higher polarity and acidity (pKa ~8–10); reduced membrane permeability
C6: Methyl Target compound Moderate lipophilicity (clogP ~0.5–1.5); steric shielding of reactive sites
C6: tert-Butylamino 2-Amino-6-tert-butylamino-3-methyl-5-nitro-3H-pyrimidin-4-one Bulky substituent reduces solubility but enhances metabolic stability
C5: Nitro See above Electron-withdrawing effect lowers pKa; may confer mutagenic potential

Key Observations :

  • Imino vs. Keto at C2: The imino group’s NH moiety enhances hydrogen-bonding networks, critical for crystal engineering (e.g., SHELX-refined structures ), whereas keto groups favor resonance stabilization.
  • Methyl vs. Bulky Substituents: The target’s C6 methyl group balances lipophilicity and steric effects, unlike tert-butylamino or piperidinyl groups in patent compounds, which improve target binding but complicate synthesis .

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